
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane is an organic compound with a complex structure that includes multiple ethoxymethyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethoxymethyl)-2,6-dimethylheptane typically involves the reaction of 4,4-bis(hydroxymethyl)-2,6-dimethylheptane with ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Bis(ethoxymethyl)-2,6-dimethylheptane involves its interaction with specific molecular targets. The ethoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include enzymatic reactions and receptor binding, depending on the application.
類似化合物との比較
Similar Compounds
4,4-Bis(ethoxymethyl)cyclohexanone: Similar in structure but with a cyclohexanone core.
1,4-Bis(ethoxymethyl)cyclohexane: Another related compound with a cyclohexane core.
Uniqueness
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane is unique due to its heptane backbone and the presence of both ethoxymethyl and dimethyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
特性
CAS番号 |
129228-25-7 |
|---|---|
分子式 |
C15H32O2 |
分子量 |
244.41 g/mol |
IUPAC名 |
4,4-bis(ethoxymethyl)-2,6-dimethylheptane |
InChI |
InChI=1S/C15H32O2/c1-7-16-11-15(9-13(3)4,10-14(5)6)12-17-8-2/h13-14H,7-12H2,1-6H3 |
InChIキー |
VVEYETJZOMJKNK-UHFFFAOYSA-N |
正規SMILES |
CCOCC(CC(C)C)(CC(C)C)COCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
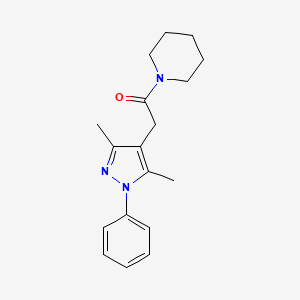
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
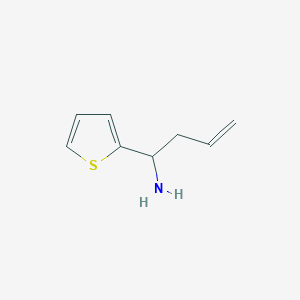
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
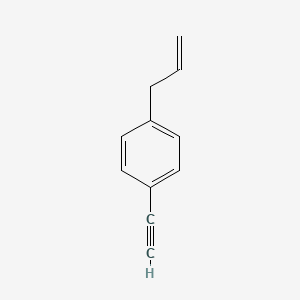

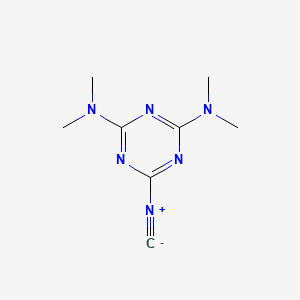
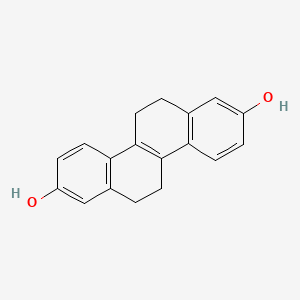
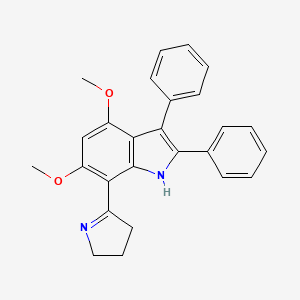
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
